![molecular formula C17H19N3O7 B12899896 diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 40498-21-3](/img/structure/B12899896.png)
diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formamidation: The nitrated indole is reacted with formamide to introduce the formamido group.
Malonate Addition: Finally, the formamido-indole compound is reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Hydrolysis Conditions: Aqueous acid or base solutions.
Major Products
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitro-indole moiety.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Nitroindole: Lacks the formamido and malonate groups but shares the nitro-indole structure.
Diethyl malonate: Contains the malonate ester but lacks the indole and nitro groups
Uniqueness
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is unique due to its combination of the nitro-indole core with the formamido and malonate groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
40498-21-3 |
|---|---|
Molekularformel |
C17H19N3O7 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C17H19N3O7/c1-3-26-15(22)17(19-10-21,16(23)27-4-2)8-11-9-18-14-6-5-12(20(24)25)7-13(11)14/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
VPLNODOILGBDRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])(C(=O)OCC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


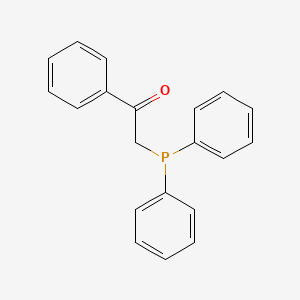
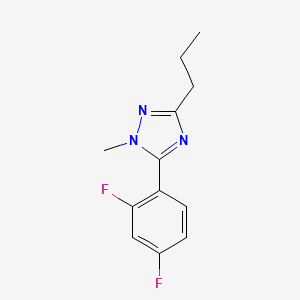

![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
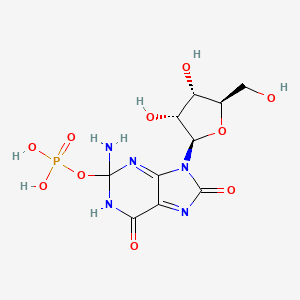
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
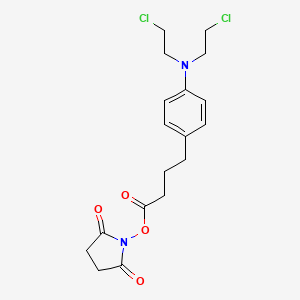
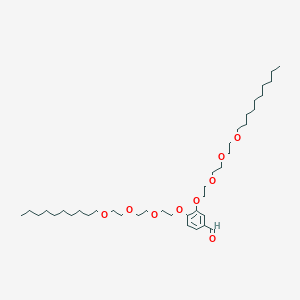

![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
